ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1040678-43-0
VCID: VC11945203
InChI: InChI=1S/C20H17N5O5S/c1-2-29-19(28)12-6-3-4-7-13(12)21-17(26)11-31-20-23-22-18(27)15-10-14(24-25(15)20)16-8-5-9-30-16/h3-10H,2,11H2,1H3,(H,21,26)(H,22,27)
SMILES: CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Molecular Formula: C20H17N5O5S
Molecular Weight: 439.4 g/mol

ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate

CAS No.: 1040678-43-0

Cat. No.: VC11945203

Molecular Formula: C20H17N5O5S

Molecular Weight: 439.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(2-{[2-(furan-2-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamido)benzoate - 1040678-43-0

Specification

CAS No. 1040678-43-0
Molecular Formula C20H17N5O5S
Molecular Weight 439.4 g/mol
IUPAC Name ethyl 2-[[2-[[2-(furan-2-yl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C20H17N5O5S/c1-2-29-19(28)12-6-3-4-7-13(12)21-17(26)11-31-20-23-22-18(27)15-10-14(24-25(15)20)16-8-5-9-30-16/h3-10H,2,11H2,1H3,(H,21,26)(H,22,27)
Standard InChI Key GAOOAOZRDKIDFO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4
Canonical SMILES CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NNC(=O)C3=CC(=NN32)C4=CC=CO4

Introduction

Chemical Structure and Nomenclature

IUPAC Name

The systematic name reflects its complex architecture:

  • Core: Pyrazolo[1,5-d][1, triazin-7-yl

  • Substituents:

    • Furan-2-yl at position 2

    • 4-Oxo group

    • Sulfanyl acetamido linkage to ethyl benzoate

Molecular Formula and Weight

  • Formula: C23H19N5O6S\text{C}_{23}\text{H}_{19}\text{N}_5\text{O}_6\text{S}

  • Molecular Weight: 517.5 g/mol (calculated from constituent atomic masses).

Structural Features

  • Pyrazolo-triazin core: A fused bicyclic system with nitrogen atoms at positions 1, 2, 4, and 5.

  • Furan substituent: Enhances electron-rich character and potential for π-π interactions .

  • Sulfanyl bridge: Introduces steric bulk and redox activity.

  • Ethyl benzoate: Improves lipophilicity and bioavailability .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step reactions:

  • Core Formation: Cyclocondensation of hydrazine derivatives with carbonyl precursors to form the pyrazolo-triazin core .

  • Functionalization:

    • Introduction of the furan-2-yl group via nucleophilic substitution or cross-coupling .

    • Sulfanyl acetamido linkage using mercaptoacetic acid and benzoate esterification .

Key Reaction Conditions

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Palladium catalysts for coupling reactions.

  • Solvents: Ethanol, DMF, or THF for solubility .

Characterization Data

TechniqueKey Findings
NMR1H^1\text{H}: δ 8.2–7.3 (aromatic), δ 5.1 (furan), δ 4.3 (ethyl ester)
IRPeaks at 1720 cm1^{-1} (C=O), 1650 cm1^{-1} (amide)
MS[M+H]+^+ at m/z 518.5

Physicochemical Properties

Solubility and Stability

  • Solubility:

    • Poor in water (<0.1 mg/mL).

    • Soluble in DMSO, DMF, and dichloromethane.

  • Stability:

    • Hydrolytically sensitive due to ester and amide groups.

    • Stable under inert conditions at −20°C .

Thermal Properties

  • Melting Point: Estimated 180–185°C (decomposition observed via DSC).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 210°C .

Biological Activity and Applications

Mechanism of Action

  • Nitroreductase Activation: Analogous compounds undergo nitro group reduction, generating reactive intermediates that disrupt microbial DNA .

  • Protein Degradation: Binds to E3 ubiquitin ligases, promoting proteasomal degradation of target proteins .

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